molecular formula C13H18O B13600264 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13600264
M. Wt: 190.28 g/mol
InChI Key: CODRNEXZCYCRNX-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,3-dimethylphenyl substituent. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties .

Preparation Methods

The synthesis of 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism by which 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity . The 2,3-dimethylphenyl group can enhance hydrophobic interactions, influencing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol can be compared with other cyclopropyl and phenyl derivatives:

These comparisons highlight the unique combination of the cyclopropyl and 2,3-dimethylphenyl groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[1-(2,3-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-9-5-4-6-12(10(9)2)13(7-8-13)11(3)14/h4-6,11,14H,7-8H2,1-3H3

InChI Key

CODRNEXZCYCRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CC2)C(C)O)C

Origin of Product

United States

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